Menthyl ethylene glycol carbonate

Description

Structural Classification within Menthane Monoterpenoids

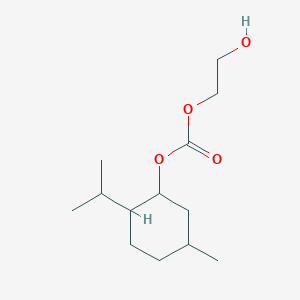

Menthyl ethylene (B1197577) glycol carbonate is structurally classified as a menthane monoterpenoid. foodb.cahmdb.ca Monoterpenoids are a subclass of terpenes that consist of two isoprene (B109036) units and often feature modifications such as oxygen-containing functional groups. wikipedia.org The core of this compound is the p-menthane (B155814) backbone, which is a cyclohexane (B81311) ring substituted with a methyl group and an isopropyl group at positions 1 and 4, respectively. foodb.cahmdb.ca This p-menthane structure is a common motif in a vast number of valuable monoterpenoids found in plants, such as menthol (B31143) and limonene. cabidigitallibrary.orgresearchgate.net Menthyl ethylene glycol carbonate is specifically a derivative of l-menthol (B7771125), where the hydroxyl group of menthol is connected to an ethylene glycol molecule through a carbonate ester linkage.

Table 1: Hierarchical Classification of this compound

| Classification Level | Description |

|---|---|

| Kingdom | Organic compounds |

| Superclass | Lipids and lipid-like molecules |

| Class | Prenol lipids |

| Subclass | Monoterpenoids |

| Direct Parent | Menthane monoterpenoids |

| Alternative Parents | Carbonic acid diesters, Primary alcohols, Monocyclic monoterpenoids |

This table summarizes the structural hierarchy of this compound based on established chemical classification systems. foodb.cahmdb.ca

Importance of Carbonate Esters in Contemporary Organic Chemistry

Carbonate esters, the functional group central to this compound, are esters of carbonic acid with the general structure R-O-C(=O)-O-R'. wikipedia.org This functional group is of significant importance in modern organic chemistry due to its versatile reactivity and diverse applications. wikipedia.orgsolubilityofthings.com

In organic synthesis, carbonate esters serve as valuable intermediates. solubilityofthings.com They can undergo reactions typical of carboxylic acid esters, such as transesterification, which allows for the conversion of one carbonate ester into another. wikipedia.org This reactivity is harnessed in various synthetic pathways to construct complex molecules.

Furthermore, carbonate esters are crucial in materials science. They are the linking units in polycarbonates, a major class of thermoplastic polymers used in everyday products like eyeglass lenses and compact discs. wikipedia.org Cyclic carbonates, such as ethylene carbonate and propylene (B89431) carbonate, are widely used as polar solvents, particularly as electrolytes in lithium batteries due to their ability to dissolve lithium salts. wikipedia.orgwikipedia.org Many carbonate esters are also noted for their low ecotoxicity and good biodegradability. wikipedia.org

Table 2: Key Applications of Carbonate Esters in Organic Chemistry

| Application Area | Specific Use | Examples |

|---|---|---|

| Polymer Chemistry | Monomers for polycarbonates | Diphenyl carbonate |

| Electrochemistry | Solvents in lithium battery electrolytes | Ethylene carbonate, Diethyl carbonate |

| Organic Synthesis | Solvents and intermediates | Dimethyl carbonate, Propylene carbonate |

| Green Chemistry | Biodegradable solvents | Various |

This table highlights the significant roles of the carbonate ester functional group in various domains of contemporary chemistry. wikipedia.orgtaylorandfrancis.com

Overview of Academic Research Trajectories for this compound

Based on available literature, academic and industrial research on this compound has primarily focused on its synthesis and its application as a sensory agent. foodb.cahmdb.cagoogle.com

A key area of investigation has been the development of efficient and safe synthetic methods. One patented method describes a two-step process for producing L-menthyl ethylene glycol carbonate. google.com The first step involves the reaction of L-menthol with ethyl chloroformate to form L-menthol ethanol (B145695) carbonic ester. google.com The second step is a transesterification reaction between the L-menthol ethanol carbonic ester and ethylene glycol, using a reusable catalyst, to yield the final product. google.com This method is highlighted as an improvement over routes that might use phosgene (B1210022), a highly toxic chemical. google.com

The primary application driving research into this compound is its use as a flavoring and cooling agent in various consumer products. google.comnih.gov It is recognized as a flavoring agent by regulatory bodies and expert panels. nih.gov Its molecular structure, derived from menthol, imparts a cooling sensation, making it a valuable ingredient in food products like chewing gum, confectionery, and beverages, as well as in cosmetics. google.comnih.govthegoodscentscompany.com

Table 3: Research Focus and Properties of this compound

| Research Area | Details |

|---|---|

| Synthesis | Two-step synthesis via L-menthol ethanol carbonic ester intermediate and transesterification with ethylene glycol. google.com |

| Application | Used as a flavoring agent and cooling agent in food and cosmetic products. google.comnih.govthegoodscentscompany.com |

| Physical Properties | Described as white crystals. nih.gov |

| Solubility | Insoluble in water; soluble in various oils and glycols. nih.gov |

This table summarizes the main research trajectories and known properties of this compound.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-hydroxyethyl (5-methyl-2-propan-2-ylcyclohexyl) carbonate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H24O4/c1-9(2)11-5-4-10(3)8-12(11)17-13(15)16-7-6-14/h9-12,14H,4-8H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JFKCVAZSEWPOIX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC(C(C1)OC(=O)OCCO)C(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H24O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30431606, DTXSID10870039 | |

| Record name | 2-hydroxyethylmenthylcarbonat | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30431606 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Hydroxyethyl 5-methyl-2-(propan-2-yl)cyclohexyl carbonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10870039 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

244.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid, white crystals | |

| Record name | Menthyl ethylene glycol carbonate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0036141 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | l-Menthol ethylene glycol carbonate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/190/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Solubility |

insoluble in water; soluble in peanut oil 1:10, 1,2-propylene glycol 1:6 and DEP 1:3 | |

| Record name | l-Menthol ethylene glycol carbonate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/190/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

0.847-0.853 | |

| Record name | l-Menthol ethylene glycol carbonate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/190/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

CAS No. |

156679-39-9, 156324-78-6 | |

| Record name | Menthyl 2-hydroxyethyl carbonate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=156679-39-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-hydroxyethylmenthylcarbonat | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30431606 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-hydroxyethyl-5-methyl-2-(1-methylethyl)-cyclohexyl ester | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Menthyl ethylene glycol carbonate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0036141 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

51.5 °C | |

| Record name | Menthyl ethylene glycol carbonate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0036141 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Synthetic Methodologies for Menthyl Ethylene Glycol Carbonate

Direct Esterification Approaches

Direct esterification represents a straightforward theoretical route to menthyl ethylene (B1197577) glycol carbonate, involving the direct reaction of menthol (B31143) with ethylene glycol carbonate. However, detailed research findings on this specific direct esterification are not extensively documented in publicly available literature.

Reaction of Menthol with Ethylene Glycol Carbonate

The conceptual reaction involves the direct condensation of menthol and ethylene glycol carbonate. This approach, while theoretically simple, often requires specific catalytic systems to achieve viable reaction rates and yields due to the relatively low reactivity of the hydroxyl groups.

Mechanistic Aspects and Catalytic Systems in Direct Esterification

The mechanism for direct esterification would likely involve the nucleophilic attack of the hydroxyl group of menthol on the carbonyl carbon of ethylene glycol carbonate. This process is typically facilitated by either acid or base catalysis. Acid catalysts would protonate the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon. In contrast, base catalysts would deprotonate the menthol, forming a more potent nucleophile. The specific catalysts employed would be crucial in overcoming the activation energy of the reaction and influencing the product distribution.

Transesterification Pathways Involving Menthyl Ethylene Glycol Carbonate

Transesterification is a more commonly documented and industrially relevant method for synthesizing this compound. This approach involves the exchange of an ester group and can be tailored through the choice of precursor esters and reaction conditions.

Conversion of Precursor Esters to this compound

A notable synthetic route involves a two-step process. Initially, a precursor, L-menthol (B7771125) ethanol (B145695) carbonic ether, is synthesized. This is achieved by reacting L-menthol with ethyl chloroformate in the presence of a catalyst such as pyridine (B92270) or triethylamine. The reaction is typically conducted at a reflux temperature of approximately 60°C for 9 to 11 hours. google.com

Following the synthesis of the precursor ester, it is then converted to L-menthyl ethylene glycol carbonate through a transesterification reaction with ethylene glycol. google.com This alcoholysis reaction is carried out at a higher temperature, around 125°C, for about 15 hours. google.com This method results in a high yield of the final product. google.com

Alcoholysis Reactions for Tailored Menthyl Carbonate Esters

The second step of the aforementioned synthesis is a prime example of an alcoholysis reaction tailored to produce a specific menthyl carbonate ester. In this reaction, the ethoxy group of the L-menthol ethanol carbonic ether is displaced by the 2-hydroxyethoxy group from ethylene glycol. This "pure permutoid reaction" is effectively a transesterification where an alcohol is the attacking nucleophile. google.com The use of specific catalysts is essential for driving this reaction to completion.

Carbonate Formation from Alternative Carbonyl Sources

Historically, phosgene (B1210022) was a common carbonyl source for the synthesis of carbonates. However, due to its high toxicity, its use has been largely abandoned in favor of safer alternatives. google.com One such alternative is the use of chloroformates. For instance, the reaction of menthol with ethyl chloroformate is the first step in the two-step synthesis described previously. google.com Chloroformates, in general, react with alcohols to form carbonate esters, with the reaction typically conducted in the presence of a base to neutralize the hydrochloric acid byproduct. wikipedia.org The solvolysis of menthyl chloroformate has been studied, indicating it proceeds via an associative SN2 mechanism. koreascience.kr

| Compound Name |

| This compound |

| L-menthol |

| Ethylene glycol carbonate |

| L-menthol ethanol carbonic ether |

| Ethyl chloroformate |

| Pyridine |

| Triethylamine |

| Ethylene glycol |

| Phosgene |

| Menthyl chloroformate |

| Dimethyl carbonate |

| Diphenyl carbonate |

| Phenol |

| Hydrochloric acid |

Reaction Conditions for the Synthesis of L-Menthyl Ethylene Glycol Carbonate via Transesterification google.com

| Step | Reactants | Catalyst | Temperature (°C) | Time (h) | Yield (%) |

| 1. Precursor Synthesis | L-menthol, Ethyl chloroformate | Pyridine or Triethylamine | ~60 | 9-11 | 90 |

| 2. Transesterification | L-menthol ethanol carbonic ether, Ethylene glycol | MCM-41-TBD, HI-TDB | ~125 | 15 | 85 |

Phosgene-Free Synthetic Routes to this compound

Historically, the synthesis of carbonate compounds often involved the use of phosgene. chinasolvents.com However, due to its high toxicity and the significant environmental and safety concerns associated with its use, there has been a considerable shift towards developing phosgene-free synthetic methods. chinasolvents.comiupac.org Phosgene is a highly regulated substance under the Chemical Weapons Convention, making its use in industrial processes complex and costly. iupac.org

Alternative, less hazardous reagents have been explored for the synthesis of organic carbonates. iupac.org For this compound, a key phosgene-free approach involves a two-step process that avoids the direct use of phosgene or materials that could generate phosgene during the reaction. google.com This method provides a safer and more environmentally friendly pathway to the desired product. google.com

Multi-Step Synthesis of L-Menthyl Glycol Carbonic Ester

A common and effective method for producing L-Menthyl glycol carbonic ester without the use of phosgene is a two-step synthesis. google.com This process involves an initial esterification reaction followed by an alcohol exchange reaction. google.com

Preparation of L-Menthol Ethanol Carbonic Ester via Esterification

The first step in this multi-step synthesis is the esterification of L-menthol to form L-menthol ethanol carbonic ester. google.com This reaction is typically carried out by reacting L-menthol with ethyl chloroformate. google.com The reaction is conducted in the presence of a catalyst, such as pyridine or triethylamine. google.com

The general reaction conditions involve heating the mixture at approximately 60°C for a duration of 9 to 11 hours. google.com In a typical laboratory-scale preparation, L-menthol and ethyl chloroformate are dissolved in a solvent like chloroform. google.com Triethylamine is then added dropwise to the stirred solution at room temperature. google.com After the addition is complete, the reaction mixture is heated to around 60°C and maintained at this temperature for 8 to 10 hours to ensure the completion of the esterification process. google.com

Alcohol Exchange Reaction with Ethylene Glycol

The second step of the synthesis is an alcohol exchange reaction, also known as transesterification. google.com In this step, the previously prepared L-menthol ethanol carbonic ester reacts with ethylene glycol to produce the final product, L-menthyl glycol carbonic ester. google.com This reaction is performed at a higher temperature, typically around 125°C, and requires a catalyst. google.com

The reaction is generally allowed to proceed for 10 to 15 hours. google.com For instance, L-menthol ethanol carbonic ether and ethylene glycol are mixed with a catalyst, and the mixture is stirred at approximately 125°C for 15 hours. google.com Upon completion, the reaction mixture is filtered to remove the solid catalyst. The final product is then isolated from the filtrate through underpressure distillation, achieving a high purity and a theoretical yield of 85%. google.com

Development and Application of Reusable Heterogeneous Catalysts (e.g., MCM-41-TBD, HI-TDB)

A significant advancement in the synthesis of L-menthyl glycol carbonic ester is the use of reusable heterogeneous catalysts in the alcohol exchange step. google.com Catalysts such as MCM-41-TBD and HI-TDB have been shown to be highly effective for this reaction. google.com

MCM-41 is a mesoporous silica (B1680970) material with a high surface area, which can be functionalized with organic groups to create active catalytic sites. researchgate.net In this case, it is functionalized with 1,5,7-triazabicyclo[4.4.0]dec-5-ene (TBD), a strong guanidine (B92328) base, to create the MCM-41-TBD catalyst. researchgate.net These solid catalysts offer several advantages over homogeneous catalysts. mdpi.com They exhibit high catalytic activity and can be easily separated from the reaction mixture by simple filtration. google.com

| Reaction Step | Reactants | Catalyst | Temperature (°C) | Time (h) | Product | Yield |

| Esterification | L-menthol, Ethyl chloroformate | Pyridine or Triethylamine | ~60 | 9-11 | L-menthol ethanol carbonic ester | - |

| Alcohol Exchange | L-menthol ethanol carbonic ester, Ethylene glycol | MCM-41-TBD or HI-TDB | ~125 | 10-15 | L-menthyl glycol carbonic ester | 85% (theoretical) |

Table 1. Summary of the Multi-Step Synthesis of L-Menthyl Glycol Carbonic Ester. google.com

| Catalyst | Type | Key Features | Application |

| MCM-41-TBD | Heterogeneous | High surface area, Reusable, High catalytic activity | Alcohol exchange reaction |

| HI-TDB | Heterogeneous | High catalytic activity, Reusable | Alcohol exchange reaction |

Table 2. Reusable Heterogeneous Catalysts in the Synthesis of L-Menthyl Glycol Carbonic Ester. google.com

Chemical Reactivity and Transformation of Menthyl Ethylene Glycol Carbonate

Hydrolytic Pathways of Menthyl Ethylene (B1197577) Glycol Carbonate

The hydrolysis of Menthyl ethylene glycol carbonate represents a key degradation pathway, influenced by both chemical and biological catalysts. This process involves the cleavage of the carbonate ester linkage.

The chemical structure of this compound consists of menthol (B31143) and ethylene glycol linked by a carbonate group. nih.govfoodb.ca Consequently, its complete hydrolysis yields these two primary constituents: (-)-menthol and ethylene glycol. This reaction is analogous to the hydrolysis of other cyclic carbonates, such as ethylene carbonate, which breaks down to form ethylene glycol. google.comugr.eswikipedia.org The process involves the nucleophilic attack of water on the carbonyl carbon of the carbonate, leading to the scission of the ester bond. While specific studies detailing the hydrolysis of this compound are not prevalent in the provided search results, the fundamental principles of carbonate ester hydrolysis support the formation of these products. The reaction can be catalyzed by acids or bases, with the reaction rate being influenced by factors such as temperature and pH.

Enzymes, particularly esterases and lipases, are known to catalyze the hydrolysis of ester bonds, including those in carbonates. Carboxylesterases found in mammalian livers have been shown to cleave a variety of carbonate substrates. nih.gov These enzymes typically exhibit a higher rate of hydrolysis for esters of α-naphthol compared to their β-naphthol isomers. nih.gov The catalytic activity of these enzymes is influenced by the lipophilicity of the substrate. nih.gov For instance, in a series of α- and β-naphthyl carbonates, an inverse relationship was observed between enzyme activity and the lipophilicity of the substrates. nih.gov

Esterases, such as those from Bacillus subtilis, have been engineered to improve their efficiency and selectivity in hydrolyzing menthyl esters, like d,l-menthyl acetate, to produce l-menthol (B7771125). nih.gov This suggests that similar enzymatic systems could be tailored for the specific hydrolysis of this compound. The mechanism of enzymatic hydrolysis by esterases generally involves the formation of an enzyme-substrate complex, followed by nucleophilic attack by a serine residue in the enzyme's active site on the carbonyl carbon of the ester. This leads to the formation of an acyl-enzyme intermediate and the release of the alcohol moiety (in this case, menthol or ethylene glycol). Subsequent hydrolysis of the acyl-enzyme intermediate releases the second product and regenerates the free enzyme. The efficiency of this process can be high, with whole-cell biocatalysts sometimes offering greater catalytic efficiency than purified enzymes. nih.gov

| Enzyme Type | Substrate Example | Key Findings |

| Mammalian Liver Carboxylesterases | α- and β-Naphthyl Carbonates | Cleave carbonate esters, with activity influenced by substrate lipophilicity. nih.gov |

| Engineered Bacillus subtilis Esterase | d,l-Menthyl Acetate | Demonstrates high activity and enantioselectivity for producing l-menthol from a menthyl ester. nih.gov |

Transesterification Reactions with Diverse Alcohol Substrates

Transesterification is a fundamental reaction of carbonates, allowing for the exchange of the alcohol groups attached to the carbonate moiety. This process is crucial for synthesizing novel carbonate derivatives from this compound.

The reaction of this compound with various alcohols (alcoholysis) can lead to the formation of new, unsymmetrical menthyl carbonate derivatives. This transesterification process involves the substitution of the ethylene glycol moiety with a different alcohol. For example, reacting this compound with a simple alcohol like methanol (B129727) or ethanol (B145695) in the presence of a suitable catalyst would be expected to yield methyl menthyl carbonate or ethyl menthyl carbonate, respectively, along with ethylene glycol as a byproduct.

The synthesis of various carbonate esters through transesterification is a well-established method. For instance, diethyl carbonate and ethyl methyl carbonate can be synthesized via the transesterification of dimethyl carbonate with ethanol. rsc.orgresearchgate.net Similarly, the reaction of ethylene carbonate with methanol yields dimethyl carbonate. wikipedia.orggoogle.com These reactions are typically catalyzed by bases, such as sodium ethoxide, or heterogeneous catalysts like metal oxides and ion-exchange resins. researchgate.netresearchgate.net The principles of these reactions are directly applicable to the transesterification of this compound for the creation of a diverse library of menthyl-containing carbonates.

The kinetics of transesterification of carbonates have been studied for various systems. For cyclic carbonates like propylene (B89431) carbonate, the reaction with methanol catalyzed by CaO was found to follow different rate laws for the homogeneous and heterogeneous catalytic pathways. researchgate.net The activation energy for the heterogeneous reaction was found to be lower than for the homogeneous reaction, suggesting different reaction mechanisms. researchgate.net

For the transesterification of dimethyl carbonate with ethanol, kinetic models have been developed that consider the temperature dependence of the reaction rate constants using the Arrhenius equation. researchgate.netacs.org The reaction is often treated as a consecutive process where ethyl methyl carbonate is formed first, which then reacts further with ethanol to produce diethyl carbonate. researchgate.net The reaction mechanism under basic catalysis generally involves the formation of an alkoxide ion (e.g., methoxide (B1231860) or ethoxide), which then acts as a nucleophile, attacking the carbonyl carbon of the carbonate. This leads to a tetrahedral intermediate that subsequently collapses to form the new carbonate and release the displaced alcohol.

The kinetics of enzymatic transesterification often follow a Ping Pong Bi Bi mechanism, where the first substrate binds to the enzyme, a product is released, and then the second substrate binds to the modified enzyme before the final product is released. mdpi.com

| Carbonate Substrate | Alcohol | Catalyst Example | Key Kinetic/Mechanistic Finding |

| Propylene Carbonate | Methanol | CaO | Different rate laws and activation energies for homogeneous vs. heterogeneous catalysis. researchgate.net |

| Dimethyl Carbonate | Ethanol | Sodium Ethoxide | Consecutive reaction forming ethyl methyl carbonate then diethyl carbonate; modeled with Arrhenius equation. researchgate.netacs.org |

Other Fundamental Reaction Types and Potential Derivatization Strategies for Alicyclic Carbonates

Beyond hydrolysis and transesterification, alicyclic carbonates can undergo other types of reactions, opening up further avenues for derivatization. One such reaction is methylation. For instance, alcohols can be methylated using dimethyl carbonate in the presence of catalysts like alumina (B75360) or hydrotalcites. researchgate.net This reaction proceeds through an initial transesterification to form a methyl carbonate intermediate, which then undergoes decarboxylation to yield the corresponding methyl ether. researchgate.netunive.it Applying this concept, the primary hydroxyl group of this compound could potentially be methylated.

Furthermore, the synthesis of carbonates from non-carbonate starting materials provides insight into potential reverse reactions or alternative synthetic routes. For example, diethyl carbonate can be synthesized from the alcoholysis of urea. researchgate.net This highlights the reactivity of the carbonate functional group and its relationship with other functionalities. The development of various non-phosgene routes for carbonate synthesis, such as the oxidative carbonylation of alcohols and the reaction of CO2 with alcohols, underscores the diverse chemical transformations available for this class of compounds. rsc.org These alternative synthetic strategies could, in principle, be adapted for the synthesis and derivatization of complex alicyclic carbonates like this compound.

Computational and Theoretical Investigations of Menthyl Ethylene Glycol Carbonate

Quantum Chemical Modeling of Molecular Structure and Reactivity

Quantum chemical methods are powerful tools for elucidating the electronic structure, stability, and reaction pathways of carbonate compounds. By solving approximations of the Schrödinger equation, these models can predict a wide range of molecular properties from first principles.

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for studying carbonate systems due to its favorable balance of accuracy and computational cost. nih.gov It is widely applied to calculate geometric parameters, vibrational frequencies, and reaction energetics. For carbonate systems, DFT can elucidate the interaction between the carbonate moiety and other functional groups, as well as with solvents or catalysts. ucc.ie

Studies on analogous carbonate compounds, such as ethylene (B1197577) carbonate (EC) and other organic carbonates, demonstrate the utility of DFT. For instance, DFT calculations have been used to investigate the vibrational spectra of various metal carbonates, establishing linear relationships between wavenumbers and the cation radius for certain vibrational modes. mdpi.comresearchgate.net Such analyses provide predictive power for new carbonate materials. mdpi.comresearchgate.netdntb.gov.ua In the context of Menthyl Ethylene Glycol Carbonate, DFT could be employed to:

Optimize the ground-state geometry and identify the most stable conformers.

Calculate the infrared (IR) spectra to aid in experimental characterization. ucc.ie

Determine electronic properties such as dipole moment and charge distribution, which influence intermolecular interactions. mdpi.com

Model the interaction with surfaces, such as alumina (B75360), which is relevant for applications in battery technology where surface coatings are used. whiterose.ac.uk

Research on the reaction of CO2 with hydroxyl radicals to form carbonate radicals showcases DFT's ability to map out reaction mechanisms, calculating energy barriers, Gibbs free energies, and reaction rate constants. nih.gov For example, the reaction of hydroxyl radicals with HCO₃⁻ was found to have a significantly lower energy barrier (5.6 kcal/mol) compared to the reaction with CO₂ (20.3 kcal/mol), indicating a much faster reaction rate. nih.gov

| System/Reaction | DFT Functional/Basis Set | Calculated Property | Value | Reference |

|---|---|---|---|---|

| Hydroxyl Radical + HCO₃⁻ | UM06-2X/aug-cc-pVTZ | Activation Energy Barrier | 5.6 kcal/mol | nih.gov |

| Hydroxyl Radical + CO₂ | UM06-2X/aug-cc-pVTZ | Activation Energy Barrier | 20.3 kcal/mol | nih.gov |

| Li⁺ Solvation by Ethylene Carbonate (EC) | B3LYP/6-31G(d) | Binding Energy (1 Li⁺, 4 EC) | -139.7 kcal/mol | ucc.ie |

| Ethylene Carbonate Adsorption on α-Al₂O₃ | PBE | Adsorption Energy (Parallel) | -1.21 eV | whiterose.ac.uk |

Ab initio methods, such as Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory, offer higher accuracy than standard DFT for complex reaction mechanisms, albeit at a greater computational expense. These methods are crucial for accurately describing systems with significant electron correlation effects and for validating DFT results.

For carbonate-related reactions, ab initio calculations provide detailed mechanistic insights. For instance, studies on the formation of carbamates from CO₂ and alkanolamines have used ab initio methods to suggest that a single-step, third-order reaction is more likely than a mechanism involving a stable zwitterion intermediate. epa.govresearchgate.net This level of detail is critical for understanding and optimizing CO₂ capture technologies.

Accurately calculating transition state energies for its synthesis or decomposition, providing a benchmark for kinetic modeling.

Investigating the role of explicit solvent molecules or catalysts in reaction mechanisms, such as in transesterification reactions.

Elucidating the nature of short-lived reaction intermediates that are difficult to detect experimentally. researchgate.net

| Reaction | Ab Initio Method | Key Finding | Energy Barrier (kcal/mol) | Reference |

|---|---|---|---|---|

| CH₂OO + CO₂ → CH₂O + CO₃ | CCSD(T)/CBS | Direct formation of C₂v CO₃ | 13.1 | nih.gov |

| CH₂OO + H₂ → CH₂O + H₂O | CCSD(T)/CBS | Insertion reaction via ring TS | 19.4 | nih.gov |

| Carbamate formation from CO₂ + Alkanolamine | Hartree-Fock | Favors single-step, third-order reaction | N/A (Mechanism study) | researchgate.net |

Molecular Modeling and Simulation Approaches

While quantum chemistry excels at describing individual molecules or small clusters, molecular modeling and simulation techniques are necessary to explore the behavior of larger systems and longer timescales, such as liquids, solutions, and materials.

A significant challenge in molecular simulations is the trade-off between the accuracy of the force field (the potential energy function describing atomic interactions) and computational cost. Ab initio molecular dynamics (AIMD) is highly accurate but limited to small systems and short timescales. cam.ac.ukchemrxiv.org Classical force fields are fast but less accurate and often not transferable. Machine learning (ML) force fields are emerging as a powerful solution to bridge this gap, offering near-ab initio accuracy at a fraction of the cost. researchgate.netnih.gov

The development of ML force fields for complex carbonate systems, such as the binary solvent of ethylene carbonate (EC) and ethyl methyl carbonate (EMC) used in Li-ion batteries, has demonstrated their potential. cam.ac.ukchemrxiv.orgresearchgate.net A key challenge in modeling these molecular liquids is the large separation of scales between strong intramolecular (covalent) forces and weaker intermolecular forces, both of which must be described accurately. chemrxiv.org ML models, often trained on extensive datasets of energies and forces from DFT calculations, can capture these complex interactions without relying on predefined functional forms. royalsocietypublishing.org

For a molecule like this compound, with its combination of a rigid ring, a flexible chain, and polar groups, developing a reliable classical force field would be challenging. An ML approach would be ideal for simulating its bulk liquid properties, its behavior in solution, or its interaction with polymers and surfaces.

| System | ML Approach | Key Challenge Addressed | Significance | Reference |

|---|---|---|---|---|

| EC:EMC Binary Solvent | GAP (Gaussian Approximation Potential) | Separation of intra- and inter-molecular energy/force scales. | Enables large-scale, accurate simulations of battery electrolytes. | cam.ac.ukresearchgate.net |

| Aqueous Metal Carbonates | (Future Hope) ML trained on high-level QM data | Overcoming inaccuracies of DFT and classical force fields for nucleation phenomena. | Improved accuracy for simulating mineral formation and CO₂ sequestration. | royalsocietypublishing.org |

| General Molecular Systems | General ML Potentials | Predicting forces and energies with accuracy close to ab-initio methods. | Enables simulation of previously inaccessible system sizes and timescales. | nih.gov |

This compound is a conformationally flexible molecule. The orientation of the bulky menthyl group relative to the ethylene glycol carbonate chain, as well as rotations around the various single bonds, will give rise to a complex potential energy surface with numerous local minima. Molecular dynamics (MD) simulations are the primary tool for exploring this conformational landscape. osti.govnih.gov

Studies on pure ethylene carbonate and propylene (B89431) carbonate have used MD simulations to calculate dielectric constants, relaxation times, and molecular mobilities. osti.govnih.gov Analysis of mixtures of ethylene glycol and propylene carbonate has shown how intermolecular interactions affect solution properties like density and viscosity, highlighting the role of hydrogen bond formation and breaking. acs.org For this compound, such simulations could predict its physical properties (e.g., viscosity, density, miscibility) and how it interacts with other molecules in a formulation.

| System | Simulation Method | Property Investigated | Key Finding | Reference |

|---|---|---|---|---|

| Pure Ethylene Carbonate (EC) | All-atom MD | Dielectric relaxation | Activation energy for relaxation is 3.1 kcal/mol. | osti.gov |

| Pure Propylene Carbonate (PC) | All-atom MD | Dielectric relaxation | Activation energy for relaxation is 3.5 kcal/mol. | osti.gov |

| Ethylene Glycol + Propylene Carbonate Mixture | Experimental + Modeling | Nonideality (viscosity, density) | Deviation from ideality is due to H-bond dynamics between ethylene glycol molecules. | acs.org |

| Ethylene Glycol-Water in Mesoporous Silica (B1680970) | MD Simulation | Confinement effects | Confinement induces micro-phase separation and slows dynamics at the pore wall. | nih.gov |

Kinetic and Reactor Modeling for Carbonate Production and Transformation Processes

Kinetic and reactor modeling translates the fundamental understanding of reaction mechanisms into practical tools for process design, optimization, and scale-up. These models mathematically describe the rate of chemical reactions and transport phenomena within a reactor.

For the production of organic carbonates, various processes have been modeled. A common route is the transesterification of a cyclic carbonate like ethylene carbonate with an alcohol like methanol (B129727) to produce a linear carbonate (dimethyl carbonate) and a diol (ethylene glycol). researchgate.netresearchgate.netresearchgate.net The kinetics of this reversible reaction are often studied in different reactor configurations, such as fixed-bed reactors. researchgate.net

A typical approach involves:

Performing experiments under various conditions (temperature, pressure, feed ratio, flow rate) to gather data on conversion and selectivity. researchgate.netresearchgate.net

Proposing a kinetic model (e.g., a pseudo-homogeneous model) that describes the reaction rates as a function of temperature and component concentrations or activities. researchgate.net

Fitting the model to the experimental data to determine kinetic parameters, such as activation energies (Ea) and pre-exponential factors (k₀). researchgate.net

Developing a reactor model that incorporates these kinetics along with mass and heat balance equations to simulate the reactor's performance. researchgate.net

For instance, modeling the carbonation of CaO-based sorbents has yielded activation energies for the kinetically controlled reaction region of around 22-28 kJ/mol. researchgate.net In the synthesis of ethylene carbonate via transesterification of dimethyl carbonate, an activity-based pseudo-homogeneous kinetic model was developed using data from a microreactor, which is ideal for studying fast reactions. researchgate.net Such models are crucial for designing industrial-scale reactors, like reactive distillation columns, to maximize product yield and process efficiency. researchgate.net

| Process | Reactor Type/Model | Kinetic Parameter | Value | Reference |

|---|---|---|---|---|

| CaO Carbonation (Kinetic Regime) | Random Pore Model | Activation Energy (Ea) | 28.4 kJ/mol | researchgate.net |

| CaO Carbonation (Diffusion Regime) | Random Pore Model | Activation Energy (Ea) | 88.7 kJ/mol | researchgate.net |

| Transesterification of EC with Methanol | Fixed-bed reactor | EC Conversion | Increases with temperature and methanol ratio. | researchgate.net |

| Glycerol Carbonate Synthesis | Batch Reactor (ZnBr₂ catalyst) | Optimal Conversion | 52.74% (at 130°C, 300 min) | ump.ac.id |

Establishment of Engineering Kinetics Models for Related Chemical Reactions

The synthesis of this compound can be achieved through a transesterification reaction. For instance, a known method involves the reaction of L-menthol (B7771125) ethanol (B145695) carbonic ester with ethylene glycol. google.com The reaction is typically carried out at elevated temperatures, for example around 125 °C, for a duration of 10 to 15 hours in the presence of a catalyst. google.com

To establish an engineering kinetics model for such a reaction, researchers would typically follow these steps:

Propose a Reaction Mechanism: This involves identifying the elementary steps of the reaction, including the adsorption of reactants onto the catalyst surface, the surface reaction, and the desorption of products.

Develop Rate Equations: Based on the proposed mechanism, mathematical equations describing the rate of reaction are formulated. These equations would relate the reaction rate to the concentrations of reactants, products, and the catalyst, as well as to temperature and pressure. Common models include power-law kinetics and Langmuir-Hinshelwood-Hougen-Watson (LHHW) models.

Determine Kinetic Parameters: This is a crucial step where experiments are conducted to collect data on reaction rates under various conditions (e.g., different temperatures, pressures, and reactant concentrations). This data is then used to estimate the parameters in the rate equations, such as the reaction rate constants and activation energies.

For analogous compounds like ethylene carbonate, kinetic models have been successfully established. For example, in the transesterification of dimethyl carbonate with ethylene glycol to produce ethylene carbonate, a pseudo-homogeneous kinetic model has been developed. researchgate.net This model considered the non-ideal properties of the reaction system and was used to correlate kinetic data. researchgate.net

Table 1: Illustrative Data for Kinetic Model Development in a Related System (Transesterification of DMC with EG)

| Parameter | Value | Conditions | Reference |

|---|---|---|---|

| Reaction Temperature | 100-180 °C | Catalyst: Sodium methoxide (B1231860) | researchgate.net |

| Catalyst Concentration | 2-5 wt% of EC | Reactant Molar Ratio (Methanol/EC): 4-12 | researchgate.net |

| Reaction Time | 2-6 h | - | researchgate.net |

This table is illustrative and based on a related reaction due to the absence of specific data for this compound.

Multiscale Reactor Analysis and Operational Window Determination

Similar to the kinetics models, specific multiscale reactor analysis and operational window determination for this compound production are not found in the public domain. The principles, however, can be understood from studies on related compounds like ethylene carbonate.

Multiscale reactor analysis is a computational approach that integrates phenomena occurring at different scales, from the molecular level (reaction kinetics) to the reactor scale (heat and mass transfer, fluid dynamics). This analysis is vital for designing efficient and safe industrial reactors.

The process typically involves:

Reactor Modeling: Developing a mathematical model of the reactor that incorporates the established engineering kinetics model, as well as equations for mass and heat transport. Different reactor types, such as packed bed reactors or stirred tank reactors, would have different models.

Simulation and Analysis: Using the reactor model to simulate the performance under various operating conditions. This helps in understanding the temperature and concentration profiles within the reactor.

Operational Window Determination: Identifying the range of operating conditions (e.g., temperature, pressure, flow rates) within which the reactor can be operated safely and efficiently to achieve desired conversion and selectivity.

For the hydrogenation of ethylene carbonate, a related process, model-based analysis has shown that single-stage adiabatic reactors have a narrow operational window. mdpi.com This is due to the risk of ethylene carbonate condensation at low temperatures and increased secondary reactions at high temperatures. mdpi.com In contrast, multi-tubular reactors with cooling were found to offer better operability and a wider operational window. mdpi.com

Table 2: Example of Operational Window Parameters for a Related Reaction (EC Hydrogenation)

| Parameter | Range | Reactor Type | Reference |

|---|---|---|---|

| Inlet Temperature | 433–483 K | Adiabatic Reactor | mdpi.com |

| Coolant Temperature | 423–463 K | Boiling Water-Cooled Reactor | mdpi.com |

| Operating Pressure | 1–5 MPa | Boiling Water-Cooled Reactor | mdpi.com |

This table presents data for a related hydrogenation reaction to illustrate the concept of an operational window, as specific data for this compound is not available.

The determination of the operational window is critical for process optimization, ensuring high yield and selectivity while preventing runaway reactions or catalyst deactivation.

Advanced Analytical Methodologies for Characterization and Monitoring

Spectroscopic Characterization Techniques

Spectroscopic methods are fundamental to the analysis of Menthyl ethylene (B1197577) glycol carbonate, offering deep insights into its molecular architecture and the specific chemical bonds it contains.

Infrared (IR) spectroscopy is a key technique used to identify the functional groups within Menthyl ethylene glycol carbonate. nih.gov It works by measuring how the molecule's chemical bonds absorb infrared light, causing them to vibrate at distinct frequencies. The resulting spectrum is a unique "vibrational fingerprint" of the compound. For this compound, significant absorption bands are expected that correspond to the carbonate and ether groups, as well as the menthyl group's hydrocarbon structure. A strong absorption peak, characteristic of the carbonyl (C=O) bond in the cyclic carbonate ring, is typically seen between 1740 and 1750 cm⁻¹. Furthermore, vibrations from the carbon-oxygen (C-O) single bonds of the ether and carbonate groups are expected in the 1000 to 1300 cm⁻¹ range of the spectrum. nih.gov

| Functional Group | Characteristic Absorption (cm⁻¹) | Vibrational Mode |

| C=O (Carbonate) | ~1740-1750 | Stretching |

| C-O (Ether & Carbonate) | ~1000-1300 | Stretching |

| C-H (Alkyl) | ~2850-2960 | Stretching |

Nuclear Magnetic Resonance (NMR) spectroscopy is an essential tool for the complete structural mapping of this compound. Both ¹H NMR and ¹³C NMR are employed to detail the carbon and hydrogen framework of the molecule.

¹H NMR provides specific data on the different types of protons, their positions within the molecule, and their spatial relationships. The spectrum would display unique signals for the protons in the menthyl group, the ethylene glycol segment, and the carbonate functional group. For instance, protons on the carbon atom next to the carbonate's oxygen are anticipated to show a chemical shift between 4.0 and 4.5 ppm. pitt.edu

Chromatographic Separation and Quantification Methods

Chromatographic techniques are essential for isolating this compound from other substances and for measuring its concentration.

High-Performance Liquid Chromatography (HPLC) is a primary method for determining the purity of this compound and analyzing it within mixtures. lcms.czresearchgate.net A common HPLC setup uses a reversed-phase column (such as a C18) and a mobile phase composed of water mixed with an organic solvent like acetonitrile (B52724) or methanol (B129727). sielc.com Detection can be performed with a UV detector, as the carbonate group allows for detection at lower wavelengths (around 200-210 nm), or more broadly with detectors like an evaporative light scattering detector (ELSD) or a charged aerosol detector (CAD). waters.com The compound's retention time under specific conditions helps to identify it, while the peak's area allows for precise quantification.

| Parameter | Typical Condition |

| Column | Reversed-phase C18 |

| Mobile Phase | Water/Acetonitrile or Water/Methanol gradient |

| Detector | UV (200-210 nm), ELSD, CAD |

| Purpose | Purity assessment, Quantification |

Although not extensively documented for this compound itself, liquid chromatography under critical conditions (LCCC) is a valuable technique for characterizing related polymers like polyethylene (B3416737) glycol (PEG). nih.govnih.gov In LCCC, chromatographic conditions are fine-tuned so that the separation of the polymer is not dependent on its size, but on its chemical structure or end groups. nih.gov Theoretically, this method could be used to analyze any impurities related to polyethylene glycol that might be present in a sample of this compound. nih.govnih.gov

Hyphenated Analytical Platforms for Comprehensive Chemical Analysis

Hyphenated techniques, which link a separation method to a spectroscopic detection method, offer the most thorough analysis of this compound. nih.govasdlib.orglongdom.orgresearchgate.netslideshare.net The combination of HPLC with mass spectrometry (LC-MS) is especially potent. nih.govlongdom.orgresearchgate.net This allows for the separation of the compound from a complex sample, followed by its highly sensitive and selective detection by the mass spectrometer, which provides data on the molecule's weight and fragmentation pattern, confirming its identity. asdlib.orglongdom.org This is crucial for studying metabolism, detecting trace amounts in samples, and identifying unknown impurities. nih.govresearchgate.net

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Components and Impurities.

Gas Chromatography-Mass Spectrometry (GC-MS) is an indispensable tool for the analysis of volatile and semi-volatile compounds and is particularly well-suited for identifying impurities in this compound that could arise from the manufacturing process or degradation. Due to its menthol (B31143) moiety, potential impurities could include residual menthol, as well as various terpene-related compounds. waters.comgcms.czste-mart.com The technique combines the separation power of gas chromatography with the sensitive and specific detection capabilities of mass spectrometry. ste-mart.com

The analysis typically involves injecting a vaporized sample into a GC column, where compounds are separated based on their boiling points and interactions with the stationary phase. ste-mart.com As the separated components elute from the column, they enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a unique fragmentation pattern, or "fingerprint," for each compound, allowing for its identification by comparison to spectral libraries. researchgate.net

Research Findings:

While specific GC-MS studies on this compound are not extensively published, methodologies for related compounds, such as menthol and other carbonate esters, provide a strong basis for its analysis. researchgate.netnih.gov For instance, the analysis of impurities in menthol often reveals the presence of isomers and related terpenes. waters.com Similarly, GC-MS methods have been developed for the analysis of carbonate solvents used in lithium-ion batteries, demonstrating the technique's applicability to this class of compounds. researchgate.net

Potential volatile impurities in this compound could include unreacted starting materials like l-menthol (B7771125) and ethylene glycol, as well as byproducts from side reactions. The mass spectrometer's ability to provide structural information is crucial for identifying these unknown components.

Below is a hypothetical data table illustrating the expected GC-MS results for the analysis of this compound, including potential volatile impurities.

| Peak No. | Compound Name | Retention Time (min) | Key Mass Fragments (m/z) | Potential Source |

| 1 | l-Menthol | 10.5 | 71, 81, 95, 123, 138 | Unreacted starting material |

| 2 | Ethylene Glycol | 4.2 | 31, 43, 62 | Unreacted starting material |

| 3 | Menthone | 10.8 | 69, 83, 97, 112, 154 | Impurity from menthol source |

| 4 | This compound | 18.7 | 81, 95, 138, 155, 244 | Target Compound |

| 5 | Dimenthyl carbonate | 25.3 | 81, 95, 138, 298 | Potential byproduct |

This data is illustrative and based on the chemical properties of the compounds. Actual results may vary based on specific analytical conditions.

Liquid Chromatography-Mass Spectrometry (LC-MS) for Non-Volatile Species and Reaction Profiling.

Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful technique for the analysis of non-volatile, thermally labile, and high molecular weight compounds, making it highly suitable for the characterization of this compound and its non-volatile impurities or reaction products. mdpi.comnih.gov This method is particularly valuable for monitoring the progress of the synthesis reaction, such as a transesterification, by quantifying the reactants, intermediates, and the final product over time. nih.gov

In LC-MS, the sample is dissolved in a liquid and separated on a column packed with a stationary phase. mdpi.com The separation is based on the differential partitioning of the analytes between the mobile phase and the stationary phase. mdpi.com The eluent from the LC column is then introduced into the mass spectrometer, typically using a soft ionization technique like electrospray ionization (ESI), which allows for the analysis of intact molecules with minimal fragmentation. nih.gov

Research Findings:

LC-MS has been successfully employed for the analysis of various cosmetic ingredients and carbonate-linked compounds. nih.govresearchgate.netcosmeticsandtoiletries.com For instance, studies on the transesterification reactions of parabens with sugar alcohols have demonstrated the utility of LC-MS in separating and identifying multiple reaction products and isomers. nih.gov This approach is directly relevant to monitoring the synthesis of this compound, where multiple carbonate species or isomers could potentially form.

The technique is also adept at identifying non-volatile impurities that would not be amenable to GC analysis. These could include oligomeric species, degradation products from hydrolysis of the carbonate linkage, or adducts formed with other components in a formulation.

The following interactive data table provides a hypothetical example of an LC-MS analysis for reaction monitoring of the synthesis of this compound.

| Compound Name | Retention Time (min) | [M+H]⁺ (m/z) | Reaction Role |

| l-Menthol | 5.8 | 157.16 | Reactant |

| Ethylene Carbonate | 2.1 | 89.02 | Reactant |

| This compound | 12.3 | 245.17 | Product |

| Menthyl-O-CH₂CH₂-OH | 9.5 | 201.19 | Intermediate/Byproduct |

| Bis(menthyl) carbonate | 15.1 | 355.32 | Potential Byproduct |

This data is illustrative and based on the chemical properties of the compounds. Actual results may vary based on specific analytical conditions.

Industrial Chemistry and Sustainable Production of Menthyl Ethylene Glycol Carbonate

Process Development and Optimization for Scalable Synthesis

The transition from laboratory-scale synthesis to large-scale industrial production of Menthyl ethylene (B1197577) glycol carbonate requires careful consideration of process development and optimization. Key objectives include maximizing throughput, ensuring consistent product quality, and minimizing operational costs. This involves a detailed analysis of reactor systems, reaction kinetics, and catalyst performance under industrial conditions.

For the synthesis of carbonates like Menthyl ethylene glycol carbonate, particularly through transesterification or carboxylation reactions, reactor design is critical for achieving high efficiency and throughput. While specific designs for this compound are proprietary, general principles from industrial carbonate production are applicable.

Commonly employed reactors in industrial carbonate synthesis include:

Stirred Tank Reactors (STRs) : These are the most common type of reactor used in the chemical industry. mostwiedzy.pl They offer good control over temperature and mixing, which is essential for managing the kinetics of the transesterification reaction. For a gas-liquid reaction such as direct synthesis from an epoxide and carbon dioxide, STRs with efficient gas distributors are used. mostwiedzy.pl

Bubble Column Reactors (BCRs) : In processes involving a gaseous reactant like carbon dioxide, BCRs provide excellent gas-liquid contact and mixing through gas sparging. mostwiedzy.pl This design can enhance mass transfer rates, which is often a limiting factor in such reactions.

Fixed-Bed Reactors : When using heterogeneous (solid) catalysts, fixed-bed reactors are often preferred. They allow for continuous operation and simplify the separation of the catalyst from the reaction mixture, which is a significant advantage in large-scale production.

Reactive Distillation Columns : This integrated approach combines reaction and separation in a single unit. By continuously removing one of the products (e.g., a low-boiling alcohol in a transesterification reaction), the reaction equilibrium can be shifted towards the product side, leading to higher conversion rates. This can be particularly effective for equilibrium-limited reactions.

Engineering considerations for enhancing throughput focus on optimizing heat and mass transfer, ensuring efficient mixing, and maintaining precise control over process parameters such as temperature, pressure, and residence time. frontiersin.org Continuous processing, often using fixed-bed or reactive distillation systems, is generally favored over batch processes for large-scale production due to higher efficiency and consistency.

| Reactor Type | Primary Application | Advantages | Engineering Considerations |

|---|---|---|---|

| Stirred Tank Reactor (STR) | Liquid-phase reactions (e.g., transesterification) | Good temperature control, versatile, suitable for batch or continuous operation. mostwiedzy.pl | Agitator design for efficient mixing, heat transfer surface area. |

| Bubble Column Reactor (BCR) | Gas-liquid reactions (e.g., direct carboxylation with CO2) | High gas-liquid interfacial area, good heat and mass transfer, simple construction. mostwiedzy.pl | Gas sparger design, management of bubble dynamics. |

| Fixed-Bed Reactor | Reactions with heterogeneous catalysts | Continuous operation, easy catalyst separation, low pressure drop. researchgate.net | Catalyst particle size, bed porosity, prevention of channeling. |

| Reactive Distillation | Equilibrium-limited reactions | Increased conversion, process intensification, energy savings. | Vapor-liquid equilibrium, reaction kinetics, catalyst placement within the column. |

The choice of catalyst is paramount for an economically viable industrial process for this compound. The synthesis, typically a transesterification reaction, can be catalyzed by both homogeneous and heterogeneous systems. However, for industrial applications, heterogeneous catalysts are often preferred due to their ease of separation from the product stream, potential for regeneration and reuse, and suitability for continuous processes. mdpi.comgoogleapis.com

Key catalyst types for transesterification reactions relevant to this compound synthesis include:

Solid Base Catalysts : These are highly effective for transesterification. Examples include alkali metal carbonates (like K₂CO₃) or oxides supported on high-surface-area materials such as alumina (B75360) (Al₂O₃) or silica (B1680970) (SiO₂). acs.org Supported catalysts like PbO/MgO have also shown high activity for transesterification. acs.org The basic sites on the catalyst surface are crucial for activating the alcohol reactant, thereby facilitating the reaction. acs.org

Mixed Metal Oxides : Catalysts derived from hydrotalcites, such as Mg-Al mixed oxides, have demonstrated high stability and activity in continuous-flow transesterification processes. acs.org Mg-Al-Zn mixed oxides have also been studied, with their catalytic activity being linked to the strength and number of alkaline sites on the surface. mdpi.com

Ion Exchange Resins : Macroreticular ion exchange resins with tertiary amine functional groups are effective catalysts for the transesterification of cyclic carbonates with alcohols. googleapis.com They offer the benefits of being a solid catalyst while having active sites that are readily accessible to the reactants.

Specialized Catalysts : A patent for the synthesis of L-menthol (B7771125) glycol carbonic ester discloses the use of specific catalysts like MCM-41-TBD or HI-TDB for the alcohol exchange reaction between L-menthol ethyl carbonate and ethylene glycol. google.com These catalysts are noted for their high activity and reusability. google.com

Catalyst engineering for industrial applications focuses on improving activity, selectivity, and long-term stability. This involves optimizing the catalyst support, the dispersion of active sites, and the pore structure to enhance reactant accessibility and prevent deactivation.

| Catalyst Class | Specific Examples | Key Advantages | Reference |

|---|---|---|---|

| Supported Alkali Catalysts | K₂CO₃/Al₂O₃ | High activity, tunable selectivity. | acs.org |

| Mixed Metal Oxides | Mg-Al derived from hydrotalcites, PbO/MgO | High stability for continuous flow, high activity. | acs.orgacs.org |

| Ion Exchange Resins | Resins with tertiary amine groups | Heterogeneous, suitable for continuous processes, easy separation. | googleapis.com |

| Mesoporous Silica-Based | MCM-41-TBD | High catalytic activity and reusability in specific synthesis routes. | google.com |

Green Chemistry Principles in this compound Manufacturing

The manufacturing of this compound is increasingly guided by the principles of green chemistry, which aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances.

A primary goal in the sustainable production of this compound is the development of synthetic routes with high atom economy. Atom economy is a measure of the efficiency of a reaction in converting reactants into the desired product.

Two main routes exemplify green and atom-economic approaches:

Transesterification Route : The reaction of a dialkyl carbonate (like dimethyl carbonate) or a cyclic carbonate (like ethylene carbonate) with menthol (B31143) and ethylene glycol (in a sequential or one-pot process) is a common industrial approach. The transesterification of ethylene carbonate with methanol (B129727) to produce dimethyl carbonate and ethylene glycol is a well-established industrial process. researchgate.net A similar reaction pathway to produce this compound is highly atom-economic, as ideally, all atoms from the reactants are incorporated into the final products. For instance, reacting ethylene carbonate with menthol would theoretically yield this compound with no by-products.

Direct Carboxylation using CO₂ : The synthesis of cyclic carbonates from the reaction of an epoxide with carbon dioxide (CO₂) is a 100% atom-efficient reaction. rsc.org This approach utilizes CO₂, a renewable and non-toxic C1 building block, directly. rsc.org While the direct synthesis of this compound from a menthol-derived epoxide and CO₂ is more complex, the underlying principle of using CO₂ as a reactant is a key strategy in green chemistry for carbonate synthesis. mdpi.com The reaction of ethylene oxide with CO₂ to form ethylene carbonate, a potential precursor, is a commercially viable and green process. rsc.orgshell.com

These routes represent a significant improvement over traditional methods that might involve multi-step syntheses with protecting groups and generate significant waste streams.

A cornerstone of green chemistry in carbonate manufacturing is the avoidance of highly toxic and hazardous reagents like phosgene (B1210022) (COCl₂). Historically, phosgene was a common reagent for producing carbonates, but its extreme toxicity and corrosive nature pose significant safety and environmental risks.

Modern synthetic routes to this compound and other organic carbonates are explicitly designed to be phosgene-free. acs.org

The transesterification pathway using dialkyl or cyclic carbonates as starting materials completely circumvents the need for phosgene. acs.org

A patented two-step synthesis method for L-menthol glycol carbonic ester highlights the avoidance of phosgene as a key advantage. google.com This process first reacts menthol with ethyl chloroformate (a less hazardous alternative to phosgene for introducing the carbonate moiety) and then performs an alcohol exchange reaction with ethylene glycol. google.com

By replacing phosgene with benign alternatives like dimethyl carbonate or carbon dioxide, the intrinsic safety and environmental profile of the manufacturing process is significantly improved.

By-product Management and Circular Economy Considerations

An integrated approach to sustainable manufacturing includes robust strategies for managing by-products and incorporating principles of a circular economy.

In the synthesis of this compound via transesterification, the nature of the by-products depends on the specific reactants used:

If dimethyl carbonate and menthol are used in an initial step, methanol is produced as a by-product. Methanol is a valuable chemical feedstock that can be recovered, purified, and either recycled back into the process or sold.

If ethylene carbonate reacts with menthol, the reaction can theoretically proceed without by-products. However, side reactions or the use of a two-step process involving an intermediate like L-menthol ethyl carbonate can generate by-products like ethanol (B145695). google.com

The synthesis of ethylene carbonate itself, a key precursor, from ethylene oxide and CO₂ is a highly efficient process, but impurities from the ethylene oxide feed can lead to the formation of small amounts of by-products like diethylene glycol (DEG) and triethylene glycol (TEG). google.com

Circular economy principles are applied by:

Catalyst Recycling : The use of heterogeneous catalysts is a key enabler of a circular process. These solid catalysts can be recovered from the reaction mixture through simple filtration or by being retained in a fixed-bed reactor, and then reused for multiple production cycles, minimizing waste and reducing costs. google.com

Solvent Recycling : Where solvents are used, closed-loop systems are designed to recover and purify the solvent for reuse, preventing its release into the environment.

By-product Valorization : Instead of treating by-products as waste, they are considered co-products. For example, ethylene glycol, which could be a co-product in some synthesis schemes, is a high-volume commodity chemical with significant market value. researchgate.net Efficient separation and purification are key to realizing this value. Similarly, alcohols like methanol or ethanol generated as by-products are valuable and can be readily integrated into other chemical processes or recycled.

By designing processes that minimize waste, recycle catalysts and solvents, and find value in every output stream, the industrial production of this compound can align with the principles of a sustainable and circular economy.

Valorization and Co-production of Ethylene Glycol and Related Compounds

The synthesis of this compound is often integrated into a broader chemical manufacturing framework that aims to maximize the value derived from ethylene glycol and its precursors. A key strategy in this regard is the co-production of multiple valuable carbonate esters and ethylene glycol from a common intermediate, ethylene carbonate. This approach is exemplified by industrial processes that simultaneously yield ethylene glycol and other carbonate esters, such as dimethyl carbonate. google.comgoogle.comepo.org

This valorization strategy can be extended to the production of specialty chemicals like this compound. In this context, menthol is used as the transesterification alcohol in place of a simpler alcohol like methanol. The underlying principle remains the same: leveraging the ethylene carbonate intermediate to generate both a high-volume chemical (ethylene glycol) and a high-value, functionalized carbonate ester. This integration allows for flexible manufacturing and maximizes the utility of the ethylene carbonate precursor.

The table below illustrates the concept of co-production from ethylene carbonate:

| Input Reactants | Primary Products | Co-Product |

| Ethylene Carbonate, Water | Ethylene Glycol | Carbon Dioxide |

| Ethylene Carbonate, Methanol | Dimethyl Carbonate | Ethylene Glycol |

| Ethylene Carbonate, Menthol | This compound | Ethylene Glycol |

This table demonstrates how ethylene carbonate can be used to produce ethylene glycol or be co-produced with various carbonate esters through transesterification.

This co-production methodology represents a significant advancement in chemical manufacturing, moving away from dedicated, single-product facilities towards more integrated and resource-efficient systems.

Utilization of Carbon Dioxide as a Feedstock in Carbonate Synthesis

A cornerstone of the sustainable production of this compound is the use of carbon dioxide (CO₂) as a primary feedstock. The key precursor, ethylene carbonate, is synthesized through the reaction of ethylene oxide with carbon dioxide. google.comgoogle.comresearchgate.net This process is a significant example of carbon capture and utilization (CCU), where a greenhouse gas is converted into a valuable chemical intermediate.

The synthesis of ethylene carbonate from ethylene oxide and CO₂ is a well-established industrial process. google.comresearchgate.net The reaction is typically carried out in the presence of a catalyst at elevated temperatures and pressures. google.com This method is highly selective and efficient, making it an economically and environmentally favorable route to ethylene carbonate. By utilizing CO₂ that may be captured from industrial flue gases, the process contributes to a more circular carbon economy.

Ethylene Carbonate Synthesis: Ethylene oxide reacts with carbon dioxide to form ethylene carbonate.

This step utilizes CO₂ as a C1 feedstock.

Transesterification: The resulting ethylene carbonate undergoes a transesterification reaction with menthol to produce this compound and ethylene glycol.

This pathway is significantly more sustainable than older methods for producing carbonates that may have relied on hazardous reagents like phosgene. The use of CO₂ as a raw material is a key feature of modern, greener chemical manufacturing processes. researchgate.net

Further research is exploring even more direct routes for CO₂ utilization, such as the direct synthesis of ethylene carbonate from carbon dioxide and ethylene glycol. unimelb.edu.au While this route is still under development for large-scale industrial application, it represents a promising future direction for further enhancing the sustainability of carbonate production.

The table below summarizes the key reactions in the sustainable synthesis of this compound:

| Reaction Stage | Reactants | Product(s) | Significance |

| Carbonate Synthesis | Ethylene Oxide + Carbon Dioxide | Ethylene Carbonate | Utilization of CO₂ as a feedstock. |

| Transesterification | Ethylene Carbonate + Menthol | This compound + Ethylene Glycol | Co-production of a specialty chemical and a commodity chemical. |

This table outlines the main chemical transformations in the sustainable production pathway of this compound.

The integration of CO₂ as a feedstock in the synthesis of this compound demonstrates a tangible application of green chemistry principles in the production of specialty chemicals, aligning industrial manufacturing with goals of environmental sustainability.

Q & A

Q. What are the optimized catalytic systems and reaction conditions for synthesizing menthyl ethylene glycol carbonate via transesterification?

Transesterification of menthyl esters with ethylene carbonate (EC) is a common route. ZnO-based catalysts are effective but require reduced pressure (~50–100 mmHg) to suppress side reactions like 2-oxazolidone formation, which occurs at ambient pressure . Reaction parameters (temperature: 80–120°C; molar ratio of EC:menthol ≈ 1.5:1) should be optimized to achieve >90% selectivity. Gas chromatography with flame ionization detection (GC-FID) is recommended for real-time monitoring of intermediates .

Q. How can researchers confirm the structural integrity and purity of synthesized this compound?

Use a combination of H/C NMR to identify characteristic peaks (e.g., cyclic carbonate carbonyl at ~155 ppm) and gas chromatography-mass spectrometry (GC-MS) for purity assessment (>98%). For quantification, internal standards (e.g., n-tridecane) in GC-FID improve accuracy, with detection limits ≤60 ppm .

Q. What analytical methods are suitable for tracking hydrolysis kinetics of this compound in biological matrices?

Hydrolysis studies in liver homogenate (pH 7.4) and simulated gastric fluid (pH 1.5–3.5) should employ radioisotopic labeling (e.g., C-tagged compound) or LC-MS/MS. In vitro assays show ~85% hydrolysis in liver homogenate after 4 hours, compared to <20% in gastric juice, indicating pH-dependent esterase activity .

Advanced Research Questions

Q. How do catalytic mechanisms differ between ZnO and Cu/SiO₂ systems in ethylene carbonate-derived reactions relevant to menthyl derivatives?